LP-261

Übersicht

Beschreibung

LP-261 is a novel tubulin-targeting anticancer agent that binds at the colchicine site on tubulin, inducing G2/M phase arrest. This compound has shown significant potential in inhibiting the growth of various cancer cells, including non-small cell lung cancer and colon adenocarcinoma .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of LP-261 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The key steps include:

Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the basic skeleton of this compound.

Functional group modifications: Various functional groups are introduced to the core structure through reactions such as nitration, reduction, and sulfonation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of reaction conditions: Ensuring high yield and purity of the final product.

Scaling up: Using larger reactors and continuous flow systems to produce this compound in bulk quantities.

Analyse Chemischer Reaktionen

Arten von Reaktionen

LP-261 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren und seine Aktivität verändern.

Substitution: Verschiedene Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

LP-261 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: This compound wird ausgiebig auf seine Antikrebs-Eigenschaften untersucht, insbesondere auf seine Hemmung des Wachstums von nicht-kleinzelligem Lungenkrebs und Dickdarm-Adenokarzinom

Hemmung der Angiogenese: This compound hat eine potente antiangiogene Aktivität gezeigt, die die Bildung neuer Blutgefäße in Tumoren verhindert.

Kombinationstherapie: This compound wird in Kombination mit anderen Antikrebsmitteln wie Bevacizumab verwendet, um seine therapeutischen Wirkungen zu verstärken.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an der Colchizin-Bindungsstelle von Tubulin bindet, einem Protein, das für die Zellteilung unerlässlich ist. Diese Bindung stört die normale Funktion von Tubulin, was zu einer Arretierung des Zellzyklus in der G2/M-Phase führt. Diese Störung verhindert, dass sich Krebszellen teilen und vermehren, was letztendlich zum Zelltod führt .

Wirkmechanismus

LP-261 exerts its effects by binding to the colchicine site on tubulin, a protein that is essential for cell division. This binding disrupts the normal function of tubulin, leading to the arrest of the cell cycle in the G2/M phase. This disruption prevents cancer cells from dividing and proliferating, ultimately leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Paclitaxel: Ein weiteres Tubulin-gerichtetes Mittel, das Mikrotubuli stabilisiert und deren Demontage verhindert.

Vinblastin: Bindet an eine andere Stelle von Tubulin und verursacht eine Destabilisierung der Mikrotubuli.

Colchizin: Bindet an die gleiche Stelle wie LP-261, weist aber andere pharmakokinetische Eigenschaften auf

Einzigartigkeit von this compound

This compound ist aufgrund seiner hohen oralen Bioverfügbarkeit und potenten antiangiogenen Aktivität einzigartig. Im Gegensatz zu einigen anderen Tubulin-gerichteten Wirkstoffen zeigt this compound keinen signifikanten Abfluss durch intestinale Transporter, was es bei oraler Verabreichung effektiver macht .

Biologische Aktivität

LP-261 is a novel tubulin-targeting anticancer agent known for its potential in treating various cancers, particularly non-small cell lung cancer and colon adenocarcinoma. It operates by binding to the colchicine site on tubulin, leading to G2/M phase arrest in the cell cycle, which ultimately inhibits cancer cell proliferation. This compound has been extensively studied for its biological activity, demonstrating significant effects as both a standalone treatment and in combination with other therapeutic agents.

Tubulin Interaction

This compound binds specifically to the colchicine site of tubulin, which is crucial for microtubule dynamics. By inhibiting tubulin polymerization, this compound disrupts the normal function of the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells. The compound's EC50 for inhibiting in vitro tubulin polymerization is reported to be approximately 3.2 μM .

Induction of G2/M Phase Arrest

The binding of this compound to tubulin induces a halt in the cell cycle at the G2/M transition. This phase arrest prevents cells from undergoing mitosis, effectively stopping tumor growth. Studies have shown that this mechanism is particularly effective against rapidly dividing cancer cells.

Antiangiogenic Properties

In addition to its antitumor effects, this compound exhibits potent antiangiogenic activity, inhibiting the formation of new blood vessels that tumors require for growth and metastasis. This dual action enhances its therapeutic potential against solid tumors.

In Vitro Studies

This compound has demonstrated broad activity across various cancer cell lines. In preclinical models, it has shown efficacy against:

- Non-small cell lung cancer (NSCLC)

- Colon adenocarcinoma

The compound's ability to inhibit tumor growth has been validated through multiple studies, highlighting its potential as an effective anticancer agent.

Combination Therapy

Research indicates that this compound can be effectively combined with other anticancer agents such as bevacizumab. This combination therapy approach enhances the overall therapeutic efficacy, making it a promising candidate for clinical applications.

Preclinical Models

In a series of preclinical studies, this compound was tested on various tumor models. The results indicated:

- Significant reduction in tumor size compared to control groups.

- Improved survival rates in treated animals.

These findings underscore the compound's potential as a viable treatment option in oncology.

Clinical Trials

Phase 1 clinical trials have begun to assess the safety and efficacy of this compound in humans. Initial results suggest that it is well-tolerated and shows encouraging signs of antitumor activity.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | EC50 (μM) | Unique Features |

|---|---|---|---|

| This compound | Tubulin binding at colchicine site | 3.2 | High oral bioavailability; antiangiogenic |

| Paclitaxel | Stabilizes microtubules | 0.1 | Known for severe side effects |

| Vinblastine | Binds to a different site on tubulin | 0.5 | Causes microtubule destabilization |

| Colchicine | Binds to colchicine site | 0.04 | Limited due to toxicity |

This compound stands out due to its unique pharmacokinetic properties and lower side effect profile compared to traditional chemotherapeutics like paclitaxel and vinblastine .

Future Directions

The ongoing research into this compound focuses on:

- Expanding clinical trials to further evaluate its efficacy and safety.

- Investigating combination therapies with other novel agents.

- Exploring its use in different cancer types , potentially broadening its application in oncology.

Eigenschaften

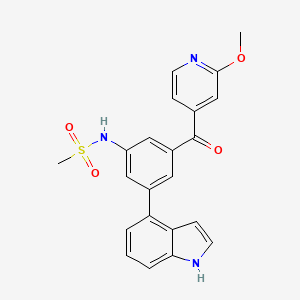

IUPAC Name |

N-[3-(1H-indol-4-yl)-5-(2-methoxypyridine-4-carbonyl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c1-29-21-13-14(6-8-24-21)22(26)16-10-15(11-17(12-16)25-30(2,27)28)18-4-3-5-20-19(18)7-9-23-20/h3-13,23,25H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVDELGTFILMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)C3=C4C=CNC4=CC=C3)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915412-67-8 | |

| Record name | LP-261 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915412678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LP-261 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O547O19Z01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.